3,6-双(三氟甲基)苯-1,2-二胺

描述

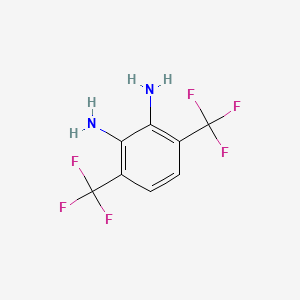

The compound 3,6-Bis(trifluoromethyl)benzene-1,2-diamine is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their derivatives, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines suggests that the presence of trifluoromethyl groups on an aromatic ring can significantly influence the solubility and thermal stability of the resulting polymers .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves nucleophilic substitution reactions and reduction processes. For example, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reduction with hydrazine and Pd/C . Similarly, the synthesis of 1,3-bis(4-aminophenoxy)benzene involved a condensation reaction followed by a reduction step . These methods could potentially be adapted for the synthesis of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of trifluoromethyl groups which can influence the electronic properties and steric hindrance of the molecule. For instance, the molecular structures of bis(phosphino) and bis(phosphonio) derivatives were investigated by X-ray crystallography, revealing large bond angles around phosphorus atoms due to the presence of fluorine atoms . This suggests that the trifluoromethyl groups in 3,6-Bis(trifluoromethyl)benzene-1,2-diamine would also impact its molecular geometry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds includes the ability to undergo further functionalization. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for organometallic synthesis, indicating that the trifluoromethyl groups can withstand strong acidic conditions and participate in the formation of organometallic intermediates . This reactivity could be relevant to the chemical transformations of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine.

Physical and Chemical Properties Analysis

Fluorinated aromatic compounds exhibit unique physical and chemical properties, such as excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimides derived from these compounds . The presence of trifluoromethyl groups contributes to low dielectric constants and influences the solubility of the compounds in organic solvents . These properties are likely to be reflected in 3,6-Bis(trifluoromethyl)benzene-1,2-diamine, making it potentially useful in applications requiring such characteristics.

科学研究应用

杂环化合物和生物学意义

对苯衍生物(如三嗪)的研究表明,通过用氮原子取代碳氢单元来修饰苯环,可以产生广泛的生物活性。这些活性包括抗菌、抗真菌、抗癌、抗病毒和抗炎作用等,表明苯衍生物在药物化学和药物开发中具有潜力 (Verma、Sinha 和 Bansal,2019)。

超分子化学

苯-1,3,5-三甲酰胺衍生物因其超分子自组装行为而受到探索,从而在纳米技术、聚合物加工和生物医学应用中得到应用。这突出了苯衍生物在为先进材料和治疗应用创造有序结构方面的多功能性 (Cantekin、de Greef 和 Palmans,2012)。

有机合成

苯并三唑衍生物(如 5,5'-亚甲基-双(苯并三唑))作为金属钝化剂和光敏材料制备中的中间体,强调了苯衍生物在合成化学和材料科学中的作用 (顾、余、张和徐,2009)。

相行为和应用潜力

含脂族和芳香溶质(包括苯衍生物)的离子液体的相行为已被研究用于溶剂系统中的应用。这项研究表明苯衍生物在分离过程和萃取技术中具有潜力 (Visak 等人,2014)。

环境和健康影响

虽然针对苯而不是其衍生物,但研究详细阐述了苯暴露的环境和健康影响,包括与各种疾病的关联。这项研究强调了了解化合物毒理学特征的重要性,包括与苯衍生物相关的特征 (Galbraith、Gross 和 Paustenbach,2010)。

属性

IUPAC Name |

3,6-bis(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMVMJWWGVVLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262127 | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

CAS RN |

106877-22-9 | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)